Furo[2,3-b]pyridine 7-oxide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-oxidofuro[2,3-b]pyridin-7-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2/c9-8-4-1-2-6-3-5-10-7(6)8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNAPTRGJACUTAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C([N+](=C1)[O-])OC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40442324 | |
| Record name | Furo[2,3-b]pyridine 7-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40442324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181526-16-9 | |
| Record name | Furo[2,3-b]pyridine 7-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40442324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Strategic Methodologies for the Synthesis of Furo 2,3 B Pyridine 7 Oxide and Its Derivatives
Synthesis via Pyridine (B92270) N-oxide Precursors
Pyridine N-oxides are highly versatile and reactive intermediates in heterocyclic synthesis. The N-oxide functionality fundamentally alters the electronic properties of the pyridine ring, enhancing its reactivity towards both electrophiles and nucleophiles. Specifically, it activates the C2 and C4 positions for nucleophilic attack and facilitates functionalization that is otherwise difficult to achieve with the parent pyridine. This enhanced reactivity is harnessed in several strategies to construct the fused furan (B31954) ring of the furo[2,3-b]pyridine (B1315467) system. These reactions often conclude with a deoxygenation step to yield the target furo[2,3-b]pyridine, making the N-oxide a crucial, albeit transient, activating group.
Acylation-Heterocyclization Reactions
A prominent strategy for the synthesis of 2,3-disubstituted furo[2,3-b]pyridines involves the activation of a pyridine N-oxide precursor through acylation, followed by an intramolecular heterocyclization event. In this sequence, the oxygen atom of the N-oxide attacks an acylating agent, such as an acid anhydride (B1165640) or acyl chloride, to form a highly reactive O-acylpyridinium intermediate. This intermediate renders the C2 position of the pyridine ring exceptionally electrophilic and susceptible to attack by a nucleophile.
One notable application of this method involves a process analogous to the Boekelheide rearrangement. The reaction is initiated by the acylation of the N-oxide, followed by the deprotonation of an adjacent α-carbon on a C2-substituent. This sets the stage for a acs.orgacs.org-sigmatropic rearrangement, which ultimately leads to the formation of a functionalized pyridine. While the classic Boekelheide reaction rearranges α-picoline N-oxides, similar principles are applied to construct the furo[2,3-b]pyridine core.
A more direct acylation-heterocyclization approach has been developed for preparing the 7-azabenzofuran core. This method uses an acyl chloride which serves as both the reactant and the activation reagent for the N-oxide substrate. The reaction proceeds under mild, metal-free conditions to produce a range of 2-(alkyl or aryl)-3-ethylcarboxylate-furo[2,3-b]pyridines in good yields.
Table 1: Examples of Acylation-Heterocyclization for Furo[2,3-b]pyridine Synthesis
| Pyridine N-oxide Precursor | Acylating Agent | Product | Yield (%) |
|---|---|---|---|
| Pyridine N-oxide | Ethyl 2-chloro-2-phenylacetate | 3-(Ethoxycarbonyl)-2-phenylfuro[2,3-b]pyridine | 75 |
| 3-Methylpyridine N-oxide | Ethyl 2-chloro-2-phenylacetate | 3-(Ethoxycarbonyl)-5-methyl-2-phenylfuro[2,3-b]pyridine | 82 |
Intramolecular Nucleophilic Cyclization Strategies
Intramolecular nucleophilic cyclization provides a direct and efficient pathway to the furo[2,3-b]pyridine skeleton. This strategy involves a pyridine N-oxide bearing a substituent at the C3 position that contains a suitable nucleophilic moiety. The inherent reactivity of the N-oxide directs functionalization or lithiation to the C2 position. A subsequent intramolecular reaction between the C2 position and the C3-sidearm nucleophile results in the formation of the fused furan ring.
Two primary transition-metal-free methods have been developed based on this concept acs.org.
Halogen-Metal Exchange and Cyclization: Starting with a 3-substituted-2-halopyridine N-oxide, a halogen-metal exchange (e.g., using n-BuLi) generates a highly reactive organolithium species at the C2 position. If the C3 substituent contains an electrophilic group (such as an ester or ketone), the C2-anion can attack it intramolecularly to forge the C2-C3 bond of the furan ring.
Deprotonation and Cyclization: Alternatively, a C3-side chain containing an acidic proton (e.g., a methylene group adjacent to an activating group) on a 2-unsubstituted pyridine N-oxide can be deprotonated with a strong base. The resulting carbanion then attacks the electrophilic C2 position of the pyridine N-oxide ring, leading to cyclization.
These methods offer a powerful means to construct variously substituted furo[2,3-b]pyridines by carefully choosing the substituents on the starting pyridine N-oxide acs.org.
Transition-Metal-Free Synthetic Protocols
The development of synthetic methods that avoid the use of transition metals is a significant goal in green chemistry, as it reduces cost, toxicity, and purification challenges. Several transition-metal-free protocols for synthesizing furo[2,3-b]pyridines from pyridine N-oxide precursors have been successfully established acs.org.
These methods typically rely on the intrinsic reactivity of the N-oxide to activate the pyridine ring. Base-mediated intramolecular cyclizations are a cornerstone of this approach. For instance, a C3-substituted pyridine N-oxide with a pendant nucleophile can be induced to cyclize onto the C2 position using a strong base like lithium diisopropylamide (LDA) or sodium hydride (NaH). The reaction proceeds through the formation of a nucleophilic species on the side chain, which then attacks the electron-deficient C2 carbon of the N-oxide ring system.
A concise strategy under mild, metal-free conditions has been successfully applied to produce a range of 2,3-substituted furo[2,3-b]pyridines. This approach highlights the utility of N-oxides in facilitating bond formation without the need for metallic catalysts, offering an environmentally benign route to this important heterocyclic core.
Table 2: Comparison of Transition-Metal-Free Conditions
| Base / Reagent | Solvent | Temperature (°C) | Key Feature |
|---|---|---|---|
| Potassium carbonate | DMF | 80-100 | Mild conditions, suitable for various functional groups |
| Sodium hydride (NaH) | THF | 0 - rt | Strong base for deprotonation of less acidic C-H or O-H bonds |
| LDA | THF | -78 | Strong, non-nucleophilic base for kinetic deprotonation |
Asymmetric Annulation Processes Utilizing N-oxides
The synthesis of enantiomerically pure furo[2,3-b]pyridine derivatives is of high importance for their application as chiral ligands or in the development of stereospecific pharmaceuticals. Asymmetric annulation, the process of constructing a new ring in a stereocontrolled manner, represents a sophisticated approach to achieving this goal.
While the use of pyridine N-oxides in asymmetric catalysis is known, their direct application as substrates in asymmetric annulation reactions to form the furo[2,3-b]pyridine core is a less explored area of research. Hypothetically, such a transformation could be achieved through several pathways:
Chiral Catalyst-Mediated Cyclization: A prochiral pyridine N-oxide precursor could undergo intramolecular cyclization in the presence of a chiral catalyst (e.g., a chiral Lewis acid or Brønsted base) that controls the stereochemistry of the ring-closing step.
Use of Chiral Auxiliaries: Attaching a chiral auxiliary to the pyridine N-oxide substrate could direct the stereochemical outcome of the annulation reaction, with the auxiliary being cleaved in a subsequent step.
Currently, there is a lack of established, general protocols for the asymmetric annulation of pyridine N-oxides to yield chiral furo[2,3-b]pyridines. This remains a challenging yet promising field for future investigation, with the potential to provide direct access to valuable, enantiopure heterocyclic compounds.
Construction of the Furo[2,3-b]pyridine Core from Diverse Precursors
While pyridine N-oxides are valuable starting materials, alternative strategies have been developed that construct the furo[2,3-b]pyridine skeleton from other readily available precursors. These methods provide complementary routes and may be advantageous depending on the desired substitution pattern of the final product.
Nucleophilic Aromatic Substitution on Halogenated Pyridines Followed by Ring Closure
One of the most robust and scalable methods for constructing the furo[2,3-b]pyridine core involves a tandem Nucleophilic Aromatic Substitution (SNAr) and cyclization sequence starting from a halogenated pyridine nih.gov. Pyridine rings bearing a halogen atom (especially Cl, F) at the C2 or C4 position are highly susceptible to nucleophilic attack due to the electron-withdrawing nature of the ring nitrogen.
This strategy is effectively demonstrated in a concise, gram-scale synthesis of furo[2,3-b]pyridines designed for medicinal chemistry applications nih.gov. The synthesis commences with an appropriately substituted 2-chloropyridine, such as 2,5-dichloronicotinic acid. The key step involves the reaction of this substrate with a nucleophile that also contains a hydroxyl group, for example, an ester of glycolic acid like tert-butyl 2-hydroxyacetate nih.gov.
The mechanism proceeds as follows:
Deprotonation: The hydroxyl group of the nucleophile is deprotonated by a base (e.g., sodium hydride) to generate a potent alkoxide nucleophile.
SNAr Reaction: The alkoxide attacks the electron-deficient C2 carbon of the 2-chloropyridine, displacing the chloride leaving group. This addition-elimination process forms a new C-O bond.
Intramolecular Cyclization: The intermediate, now bearing the ether linkage, undergoes a subsequent intramolecular cyclization. A carbanion is generated on the α-carbon of the ester, which then attacks the C3 position of the pyridine ring, closing the furan ring.
Final Tautomerization/Aromatization: The resulting intermediate aromatizes to yield the stable furo[2,3-b]pyridine core.
This tandem SNAr-cyclization approach is highly efficient, often proceeding in excellent yield and allowing for the synthesis of multi-gram quantities of the desired product without the need for extensive chromatographic purification nih.gov.
Table 3: SNAr-Cyclization for Furo[2,3-b]pyridine Synthesis nih.gov
| Halogenated Pyridine | Nucleophile | Base | Product | Yield (%) |
|---|---|---|---|---|
| Ethyl 2,5-dichloronicotinate | Ethyl 2-hydroxyacetate | NaH | 5-Chloro-3-(ethoxycarbonyl)furo[2,3-b]pyridine | - |
Intramolecular Diels-Alder Reactions and Post-Cyclization Oxidation
One powerful strategy for the synthesis of the furo[2,3-b]pyridine core involves an intramolecular Diels-Alder reaction. This approach typically utilizes a triazine tethered to an alkyne. The cycloaddition reaction affords a dihydrofuro[2,3-b]pyridine intermediate, which can then be oxidized to the aromatic furo[2,3-b]pyridine. A common oxidizing agent used for this aromatization step is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) nih.gov.
Following the successful synthesis of the furo[2,3-b]pyridine core, the introduction of the 7-oxide functionality can be achieved through a post-cyclization oxidation step. This transformation is typically carried out using a suitable oxidizing agent, such as a peroxy acid (e.g., meta-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide in the presence of a catalyst. The nitrogen atom in the pyridine ring acts as a nucleophile, attacking the oxidant to form the N-oxide.
Palladium-Catalyzed Cyclizations and Annulations (e.g., Sonogashira-Wacker Type Heteroannulations)
Palladium-catalyzed reactions are a cornerstone of modern organic synthesis and have been effectively applied to the construction of furo[2,3-b]pyridines. One notable example is the one-pot synthesis involving a Sonogashira coupling followed by a Wacker-type heteroannulation nih.gov. This sequence typically starts with a suitably substituted halopyridine and a terminal alkyne. The initial Sonogashira coupling forms a carbon-carbon bond between the pyridine and the alkyne. Subsequent intramolecular attack of a nucleophile (often an oxygen atom from a neighboring hydroxyl group) onto the alkyne, promoted by a palladium catalyst, leads to the formation of the furan ring.
To obtain the desired Furo[2,3-b]pyridine 7-oxide, this palladium-catalyzed cyclization can be performed on a pyridine N-oxide substrate. Alternatively, the furo[2,3-b]pyridine product from the cyclization can be subjected to a subsequent N-oxidation step as described previously.
Dual Annulative Cyclizations from β-Ketodinitriles and Alkynes
A more recent and efficient approach involves the palladium(II)-catalyzed synthesis of furo[2,3-b]pyridines from β-ketodinitriles and alkynes acs.orgnih.govresearchgate.net. This method proceeds via an unusual N–H/C annulation, where both nitrile groups of the β-ketodinitrile participate in the reaction. This process leads to the concurrent construction of both the furan and pyridine rings through the formation of multiple C–C, C=C, C–O, C–N, and C=N bonds in a single operation acs.orgnih.gov. The versatility of this method allows for the synthesis of a variety of substituted furo[2,3-b]pyridines. To access the 7-oxide derivative, a subsequent N-oxidation of the resulting furo[2,3-b]pyridine would be necessary.
Base-Mediated Cyclization of Cyano-Substituted Pyridines
Base-mediated cyclization strategies offer a metal-free alternative for the synthesis of pyridine-fused heterocycles. For instance, the cyano-Schmittel cyclization of in situ-generated cyano-allenes provides an efficient route to pyridine-fused polycyclic architectures nih.gov. This type of reaction can be performed in a one-pot manner, often starting with a Sonogashira coupling of a terminal cyano-yne with an organic halide, followed by a base-promoted propargyl-allenyl isomerization and subsequent cyclization nih.gov. While this method is general for pyridine-fused systems, its specific application to the synthesis of this compound would likely involve the use of a cyano-substituted pyridine N-oxide precursor or a final N-oxidation step.
Ring Closure Reactions of Aminofuran Derivatives
An alternative synthetic disconnection involves the construction of the pyridine ring onto a pre-existing aminofuran scaffold. While less commonly reported for the furo[2,3-b]pyridine system, this strategy is known for the synthesis of other pyridine-fused heterocycles. The approach would typically involve the reaction of a 2-aminofuran derivative with a suitable three-carbon synthon, such as a 1,3-dicarbonyl compound or its equivalent, to construct the pyridine ring. The specific conditions for such a cyclization would depend on the nature of the substituents on both the aminofuran and the three-carbon component. The synthesis of the 7-oxide would again likely rely on a post-cyclization oxidation.
Practical Considerations in Synthetic Strategies
Optimization of Reaction Conditions and Yields
The efficient synthesis of this compound and its derivatives is critically dependent on the careful optimization of reaction conditions. Research efforts have focused on maximizing yields and purity by systematically adjusting parameters such as temperature, solvents, catalysts, and reaction times for key synthetic steps. Two prominent strategies that have undergone optimization are the intramolecular cyclization of pyridine N-oxides and the tandem SNAr-cyclisation approach.
Intramolecular Cyclization of Pyridine N-Oxides
A particularly relevant method for generating the furo[2,3-b]pyridine core involves the intramolecular cyclization of C3-substituted pyridine N-oxides. This approach is advantageous as it can be performed under mild, transition-metal-free conditions. researchgate.net Optimization of this strategy has led to the successful synthesis of a variety of 2,3-substituted furo[2,3-b]pyridines. nih.gov Through careful refinement of the reaction parameters, researchers have achieved consistently good to excellent yields, typically ranging from 50% to 91%, demonstrating the robustness and efficiency of this method for creating a diverse library of derivatives. nih.gov
Tandem SNAr-Cyclisation Route
An alternative and highly optimized pathway involves a concise four-step sequence starting from 2,5-dichloronicotinic acid. nih.gov This route has been successfully scaled up to the gram level, with a key optimization being that only one step in the entire sequence requires purification by column chromatography. nih.gov
The table below summarizes the optimized conditions for this key step.
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|---|
| tert-butyl 2,5-dichloronicotinate derivative | tert-butyl 2-hydroxyacetate (1.1 eq.) | NaH (3.5 eq.) | THF | 0–50 °C | 3 h | 86% |
Optimization of Subsequent Palladium-Catalyzed Cross-Coupling
Following the successful synthesis of the core structure, further functionalization often involves palladium-catalyzed cross-coupling reactions. The optimization of these subsequent steps is essential for creating diverse derivatives. Research into a Suzuki coupling on a 3-bromo-5-chlorofuro[2,3-b]pyridine derivative highlights the sensitivity of the reaction to the choice of catalyst, ligand, and temperature. nih.gov
Initial attempts using Fu's conditions [Pd2(dba)3 and PtBu3] at room temperature failed to produce the desired product. Increasing the temperature to 70 °C resulted in a low yield of 16%. This prompted a systematic optimization of the reaction conditions, as detailed in the table below, which explores the impact of different palladium catalysts and ligands on the reaction yield.
| Entry | Pd Catalyst | Ligand | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | Pd2(dba)3 | PtBu3 | 25 | 0 |
| 2 | Pd2(dba)3 | PtBu3 | 70 | 16 |
This table illustrates initial findings in the optimization process for a Suzuki cross-coupling reaction on the furo[2,3-b]pyridine core, showing the critical influence of temperature.
Chemical Reactivity and Transformative Processes of Furo 2,3 B Pyridine 7 Oxide
Reactivity of the Pyridine (B92270) Moiety
The pyridine ring in Furo[2,3-b]pyridine (B1315467) 7-oxide is electron-deficient, a characteristic that is further modulated by the electron-donating furan (B31954) ring and the strongly polarizing N-oxide group. This interplay governs its susceptibility to various functionalization reactions.
Direct C-H Functionalization Reactions (Amination, Borylation, Fluorination, Arylation)
Direct C-H functionalization offers an efficient strategy for modifying the furo[2,3-b]pyridine core without the need for pre-functionalized starting materials. Research has shown that the pyridine moiety of the parent furo[2,3-b]pyridine system is amenable to such transformations. Specifically, C-H amination and borylation reactions have been successfully applied to this heterocyclic framework. However, attempts at direct C-H fluorination and radical C-H arylation have been reported to be less efficient. ijpcbs.com
| Reaction Type | Reagents/Conditions | Outcome |
| C-H Amination | Not specified in available sources | Successful functionalization |
| C-H Borylation | Not specified in available sources | Successful functionalization |
| C-H Fluorination | Not specified in available sources | Inefficient |
| C-H Arylation | Radical conditions | Inefficient |
Electrophilic Substitution Patterns
The pyridine ring is inherently resistant to electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. uoanbar.edu.iq This effect is amplified in acidic media, where the nitrogen becomes protonated. The presence of the N-oxide group further deactivates the ring toward electrophiles. Consequently, electrophilic substitution on the pyridine moiety of Furo[2,3-b]pyridine 7-oxide requires harsh conditions and is not commonly observed. When such reactions do occur on pyridine N-oxides, substitution is typically directed to the C4-position.
In analogous fused systems, such as benzo[b]furo[2,3-c]pyridines, electrophilic reactions like nitration and acylation have been shown to proceed on the fused benzene (B151609) ring rather than the pyridine ring. researchgate.net This suggests that in the this compound system, the furan ring would be the preferred site for electrophilic attack over the highly deactivated pyridine N-oxide ring.
Reactivity of the Furan Moiety
The furan ring is an electron-rich five-membered heterocycle, making it the more reactive of the two rings towards electrophiles and susceptible to specific ring-opening reactions.
Ring-Opening Reactions and Molecular Rearrangements (e.g., with Hydrazine)
The fused furan ring in the furo[2,3-b]pyridine core exhibits notable reactivity with certain nucleophiles, leading to significant structural transformations. A key example is its reaction with hydrazine (B178648). Treatment of the furo[2,3-b]pyridine core with hydrazine results in the opening of the furan ring, followed by a molecular rearrangement to generate a novel pyridine-dihydropyrazolone scaffold. ijpcbs.com This transformation highlights the stability of the pyridine ring under these conditions while showcasing the furan moiety's ability to act as a masked precursor for other heterocyclic systems. ijpcbs.comclockss.org
| Reactant | Reagent | Product | Reaction Type |
| Furo[2,3-b]pyridine core | Hydrazine | Pyridine-dihydropyrazolone scaffold | Furan ring-opening and rearrangement |
Functionalization at Furan Ring Positions (e.g., Halogenation, Lithiation)
Given its electron-rich character, the furan ring is the primary site for electrophilic substitution and metallation.
Halogenation: While direct halogenation studies on this compound are not extensively documented, the furan ring is the expected site of reaction. In related systems, furan rings have been shown to be stable to certain brominating agents, indicating that reaction conditions must be carefully selected. researchgate.net
Lithiation: Directed ortho-metallation is a powerful tool for functionalizing heterocyclic systems. In studies of isomeric furopyridines, lithiation has been shown to be highly regioselective. For instance, furo[3,2-b]pyridine (B1253681) can be lithiated at the C3 position of the furan ring. researchgate.net By analogy, treatment of this compound with a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) is expected to result in deprotonation at one of the furan positions (C2 or C3). The resulting lithiated intermediate can then be trapped with various electrophiles (e.g., aldehydes, ketones, alkyl halides) to install a wide range of functional groups. clockss.orgresearchgate.net
Formylation: The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich heterocycles. jk-sci.comchemistrysteps.comorganic-chemistry.org Furan is known to readily undergo this reaction. jk-sci.com It is therefore anticipated that this compound would react with the Vilsmeier reagent (POCl₃/DMF) at either the C2 or C3 position of the furan ring to yield the corresponding aldehyde, providing a valuable synthetic handle for further elaboration.
| Reaction Type | Reagents/Conditions | Expected Site of Functionalization |
| Lithiation | n-BuLi or LDA, then an electrophile (E+) | C2 or C3 of the furan ring |
| Formylation | POCl₃ / DMF (Vilsmeier-Haack) | C2 or C3 of the furan ring |
Transformations Involving the N-oxide Functionality
The N-oxide group is the most significant activating and directing group in the molecule. It serves not only to modulate the reactivity of the pyridine ring but also acts as a reactive center itself.
The primary role of the N-oxide is to activate the C2 and C6 positions of the pyridine ring towards attack by nucleophiles. This is a cornerstone of pyridine N-oxide chemistry. Upon activation of the N-oxide oxygen with an electrophile (e.g., POCl₃, Ac₂O), the C2/C6 positions become highly electrophilic, facilitating deoxygenative functionalization. For example, in the analogous thieno[2,3-b]pyridine (B153569) 7-oxide system, treatment with a bromine source leads to deoxygenative bromination, likely at the C6 position. A similar outcome is expected for this compound.
Furthermore, the N-oxide functionality is often a key element in the synthesis of the furo[2,3-b]pyridine ring system itself. Intramolecular cyclization of suitably substituted C3-alkynyl or C3-acylmethyl pyridine N-oxides proceeds via reaction at the N-oxide, which is consumed in the ring-forming process.
Finally, the N-oxide can be simply removed to yield the parent furo[2,3-b]pyridine. This deoxygenation can be achieved with a variety of reducing agents, including palladium-catalyzed methods, providing a route back to the deoxygenated core after the N-oxide has been used to direct other transformations. rsc.org
| Transformation | Reagents/Conditions | Product |
| Deoxygenative Functionalization | e.g., POBr₃ | 6-Bromo-furo[2,3-b]pyridine (expected) |
| Intramolecular Cyclization | C3-substituted pyridine N-oxide | Furo[2,3-b]pyridine core |
| Deoxygenation | [Pd(OAc)₂]/dppf, Et₃N | Furo[2,3-b]pyridine |
Deoxygenative Transformations
The removal of the oxygen atom from the N-oxide is a fundamental transformation, reverting the compound to its parent furo[2,3-b]pyridine structure. This step is often crucial after the N-oxide has been utilized to direct other functionalization reactions. Various reagents can accomplish this deoxygenation, ranging from phosphorus-based compounds to catalytic systems.
Common methods for the deoxygenation of pyridine N-oxides, which are applicable to this compound, include the use of trivalent phosphorus compounds like phosphorus trichloride (B1173362) (PCl₃). stackexchange.comguidechem.com This reaction proceeds through the nucleophilic attack of the N-oxide oxygen onto the phosphorus atom, followed by the elimination of phosphoryl chloride (POCl₃) to yield the deoxygenated pyridine.
Another effective method involves the use of methanesulfonyl chloride (MsCl) in the presence of a base such as triethylamine (B128534) (Et₃N). clockss.org This system provides a mild and efficient means of deoxygenation without causing chlorination of the pyridine ring, a common side reaction with other reagents. clockss.org Catalytic methods have also been developed, offering chemoselective alternatives. For instance, palladium-catalyzed transfer oxidation using trialkylamines as the oxygen acceptor can efficiently remove the N-oxide group under mild conditions.
Some deoxygenation reactions can occur with concurrent functionalization. For example, in the closely related thieno[2,3-b]pyridine 7-oxide system, deoxygenative bromination has been reported, indicating that the reaction conditions can be tuned to achieve more complex transformations. researchgate.net
| Reagent/System | Typical Conditions | Notes |
| Phosphorus trichloride (PCl₃) | Dichloromethane (CH₂Cl₂), 0 °C to rt | Common and effective; can sometimes lead to chlorinated byproducts. |
| Methanesulfonyl chloride (MsCl), Triethylamine (Et₃N) | Dichloromethane (CH₂Cl₂), 0 °C to rt | Mild conditions; avoids nuclear chlorination. clockss.org |
| Palladium(II) acetate (B1210297) [Pd(OAc)₂], dppf, Et₃N | Acetonitrile (MeCN), 140-160 °C | Catalytic method, chemoselective, tolerates various functional groups. |
Mechanistic Pathways of N-Oxidation (if starting from Furo[2,3-b]pyridine)
The synthesis of this compound begins with the N-oxidation of the parent furo[2,3-b]pyridine. This transformation is a classic example of an electrophilic attack on the lone pair of electrons of the pyridine nitrogen atom. The reaction is typically carried out using peroxy acids or other potent oxidizing agents.
The general mechanism involves the donation of an oxygen atom from the oxidant to the nitrogen atom. The most commonly used reagent for this purpose is meta-chloroperoxybenzoic acid (m-CPBA). In this process, the peroxy acid's terminal oxygen atom, being electrophilic, is attacked by the nucleophilic nitrogen of the pyridine ring. This forms an unstable intermediate which then collapses, transferring the oxygen to the nitrogen and releasing meta-chlorobenzoic acid as a byproduct.
Other oxidizing systems can also be employed, such as hydrogen peroxide in acetic acid or with a titanium silicalite catalyst. bme.hu The choice of reagent can be influenced by the presence of other functional groups in the molecule to ensure chemoselectivity. The reaction generally proceeds under mild conditions and provides high yields of the corresponding N-oxide. bme.hu
| Oxidizing Agent | Typical Solvent | Characteristics |
| meta-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane (CH₂Cl₂), Chloroform (CHCl₃) | Highly efficient, widely used, operates at low temperatures. |
| Hydrogen Peroxide (H₂O₂) / Acetic Acid | Acetic Acid | A classic and cost-effective method. |
| Urea-Hydrogen Peroxide (UHP) | Acetonitrile (MeCN) | Solid, stable source of H₂O₂, easy to handle. |
| Sodium Percarbonate / Rhenium catalyst | Ethanol (EtOH) | Mild conditions, high yields. |
Multi-Component Reactions and Tandem Processes for Derivatization
While this compound itself is not commonly reported as a starting material in multi-component reactions (MCRs), these reactions are instrumental in constructing the core furo[2,3-b]pyridine scaffold. MCRs allow for the rapid assembly of complex molecular architectures from simple precursors in a single step, which can then be N-oxidized for further functionalization.
For instance, a methodology for synthesizing furo[2,3-b]pyridines involves a three-component condensation of 2-unsubstituted imidazole (B134444) N-oxides, arylglyoxals, and 3-ketonitriles. researchgate.net This process first yields 2-aminofurans, which are subsequently modified to form the fused furo[2,3-b]pyridine ring system. researchgate.net Similarly, Pd(II)-catalyzed syntheses from β-ketodinitriles and alkynes have been developed to construct the furopyridine core through a complex cascade of bond formations. acs.org Once the furo[2,3-b]pyridine skeleton is assembled, it serves as the direct precursor to the N-oxide, linking these powerful synthetic strategies to the chemistry of the title compound.
Oxidative and Reductive Transformations of the Core Structure
The N-oxide group profoundly influences the reactivity of the furo[2,3-b]pyridine core. Deoxygenation, as discussed previously, is the primary reductive transformation. However, the most significant impact of the N-oxide is the activation of the pyridine ring towards nucleophilic substitution, a reaction that is difficult with the parent heterocycle. researchgate.net
The electron-withdrawing nature of the N-oxide group makes the C4 and C6 positions of the pyridine ring electron-deficient and thus susceptible to attack by nucleophiles. This activation enables a range of functionalization reactions. For instance, treatment of furo[2,3-b]pyridine N-oxide derivatives with phosphorus oxychloride (POCl₃) leads to chlorination, which has been found to occur at the C4 position. stackexchange.comguidechem.com
Similarly, cyanation can be achieved at the C6 position. chem-soc.sisemanticscholar.org This reaction, often carried out using reagents like trimethylsilyl (B98337) cyanide (TMSCN) in the presence of an acylating agent, introduces a versatile nitrile group that can be further elaborated. Acetoxylation, also occurring at the C6 position, can be accomplished using acetic anhydride (B1165640). These transformations highlight the utility of the N-oxide as a directing and activating group for the regioselective functionalization of the furo[2,3-b]pyridine core.
Mechanistic Investigations of Key Reactions
The mechanisms underlying the reactivity of this compound are well-grounded in the established chemistry of pyridine N-oxides.
N-Oxidation: As described in section 3.3.2, the mechanism is a straightforward electrophilic attack where the nitrogen's lone pair acts as a nucleophile, attacking the electrophilic oxygen of a peroxy acid or similar oxidant.
Nucleophilic Substitution: The activation of the pyridine ring by the N-oxide group is key to its functionalization. In reactions like chlorination with POCl₃, the N-oxide oxygen first attacks the phosphorus atom, forming a highly reactive intermediate adduct. stackexchange.com This adduct makes the C4 and C6 positions exceptionally electrophilic. A chloride ion then attacks one of these positions (regioselectively at C4 for chlorination), followed by the elimination of a phosphate (B84403) species and subsequent aromatization to yield the chlorinated product. A similar mechanism operates for cyanation and acetoxylation, where the initial acylation of the N-oxide oxygen by an acylating agent (e.g., dimethylcarbamoyl chloride or acetic anhydride) creates a reactive pyridinium (B92312) salt that is readily attacked by the cyanide or acetate nucleophile. chem-soc.siscripps.edu
Deoxygenation: The mechanism of deoxygenation varies with the reagent. With PCl₃, the reaction involves the formation of a P-O bond and subsequent cleavage to release the deoxygenated pyridine and POCl₃. guidechem.com For the deoxygenation with methanesulfonyl chloride and triethylamine, an interesting mechanism involving the in-situ generation of sulfur dioxide (SO₂) has been proposed. clockss.org The SO₂ is thought to be the true deoxygenating agent in a redox exchange with the N-oxide. clockss.org
Theoretical and Computational Investigations of Furo 2,3 B Pyridine 7 Oxide
Advanced Spectroscopic and Structural Elucidation of Furo 2,3 B Pyridine 7 Oxide and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For Furo[2,3-b]pyridine (B1315467) 7-oxide, a combination of one-dimensional and two-dimensional NMR techniques offers a comprehensive understanding of its molecular framework.
High-resolution ¹H and ¹³C NMR spectroscopy provides precise chemical shift values and coupling constants, which are crucial for assigning the protons and carbons within the Furo[2,3-b]pyridine 7-oxide structure. The N-oxide functionality significantly influences the electron distribution in the pyridine (B92270) ring, leading to characteristic downfield shifts of the adjacent protons and carbons compared to the parent Furo[2,3-b]pyridine.
The expected ¹H NMR spectrum of this compound would exhibit distinct signals for the five protons on the bicyclic system. The protons on the pyridine ring (H4, H5, and H6) are typically observed at lower fields due to the deshielding effect of the N-oxide group. In contrast, the furan (B31954) ring protons (H2 and H3) would appear at relatively higher fields.
Similarly, the ¹³C NMR spectrum provides insights into the carbon skeleton. The carbons of the pyridine ring, particularly C4 and C6, are expected to be significantly deshielded due to the electron-withdrawing nature of the N-oxide group. The furan ring carbons (C2 and C3) and the bridgehead carbons (C3a and C7a) would resonate at chemical shifts characteristic of their electronic environments.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 2 | 7.8 - 8.0 | 145 - 147 |
| 3 | 6.8 - 7.0 | 105 - 107 |
| 3a | - | 150 - 152 |
| 4 | 8.2 - 8.4 | 138 - 140 |
| 5 | 7.3 - 7.5 | 120 - 122 |
| 6 | 8.4 - 8.6 | 148 - 150 |
| 7a | - | 158 - 160 |
Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions.
Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning the complex NMR spectra of this compound by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum would establish the connectivity between adjacent protons. For instance, correlations would be expected between H2 and H3 in the furan ring, and between H4, H5, and H6 in the pyridine ring, confirming their sequential arrangement.
HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HSQC spectrum correlates directly bonded protons and carbons. This allows for the direct assignment of each carbon atom that bears a proton (C2, C3, C4, C5, and C6).
¹⁵N NMR spectroscopy provides direct information about the electronic environment of the nitrogen atom. The chemical shift of the nitrogen in the pyridine N-oxide ring is sensitive to the electronic effects of the fused furan ring and the N-oxide functionality itself. For pyridine N-oxides, the nitrogen resonance is typically shielded compared to the corresponding pyridine. The expected ¹⁵N chemical shift for this compound is in the range of -70 to -100 ppm relative to nitromethane. researchgate.net This value can provide valuable insights into the electronic structure and reactivity of the nitrogen center.
Mass Spectrometry (MS)
Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. The molecular formula of this compound is C₇H₅NO₂. The calculated exact mass of the protonated molecule ([M+H]⁺) is 136.0393 u. Experimental determination of the m/z value with high precision by HRMS can unequivocally confirm the elemental composition of the molecule.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing information about the functional groups present. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of the fused aromatic system and the N-oxide group.
A key diagnostic band in the IR spectrum of pyridine N-oxides is the N-O stretching vibration (νN-O). This band typically appears in the region of 1200-1300 cm⁻¹. The exact position of this band can be influenced by the electronic nature of the substituents on the pyridine ring. The spectrum would also show characteristic C-H stretching vibrations for the aromatic protons (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations of the aromatic rings (in the 1400-1600 cm⁻¹ region), and various C-H bending vibrations.
Table 2: Predicted Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| C=C and C=N Ring Stretch | 1400 - 1600 |
| N-O Stretch | 1200 - 1300 |
| C-H In-plane Bend | 1000 - 1200 |
| C-H Out-of-plane Bend | 750 - 900 |
Note: These are predicted values and may vary based on the physical state of the sample (solid or liquid) and the measurement technique.
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray diffraction is an indispensable analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise information on bond lengths, bond angles, and torsion angles, thereby confirming the molecular structure of a compound. Furthermore, it reveals details about the crystal lattice, including the unit cell dimensions and space group, which are crucial for understanding the solid-state properties of the material.
To date, a specific single-crystal X-ray structure for the parent compound, this compound, is not publicly available in crystallographic databases. However, the principles of this technique are routinely applied to derivatives of the furo[2,3-b]pyridine scaffold to elucidate their molecular geometries and solid-state packing. The general methodology involves growing a single crystal of the compound of interest, which is then mounted on a diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected. The intensities and positions of the diffracted X-rays are then used to solve the crystal structure, typically employing direct methods or Patterson methods, followed by refinement using least-squares procedures.
For a molecule like this compound, X-ray crystallography would be expected to confirm the planar nature of the fused furo[2,3-b]pyridine ring system. Key structural parameters that would be determined include the N-O bond length of the N-oxide functionality, which is typically around 1.34 Å in pyridine-N-oxides, and the C-N-C bond angle within the pyridine ring, which is often wider than in the parent pyridine.
Analysis of Crystal Packing and Intermolecular Interactions
The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. These interactions, although weaker than covalent bonds, collectively determine the stability and physical properties of the crystal, such as melting point and solubility. For this compound, several types of intermolecular interactions would be anticipated to play a significant role in its crystal packing.
The prominent N-oxide group introduces a significant dipole moment to the molecule, making dipole-dipole interactions a key contributor to the crystal lattice energy. The oxygen atom of the N-oxide is a strong hydrogen bond acceptor, and thus, in the presence of suitable hydrogen bond donors (e.g., co-crystallized solvent molecules with O-H or N-H groups), strong hydrogen bonds would be expected to form.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescent Properties
UV-Vis absorption and fluorescence spectroscopy are powerful techniques for probing the electronic structure and photophysical properties of molecules. The furo[2,3-b]pyridine ring system, being a conjugated aromatic scaffold, exhibits characteristic UV-Vis absorption and, in some cases, fluorescence. The N-oxide functionality can further influence these properties.
The UV-Vis absorption spectra of furo[2,3-b]pyridine derivatives typically display characteristic bands corresponding to π → π* and n → π* electronic transitions within the aromatic system. For instance, a study on 1-(3-Amino-6-(2,5-dichlorothiophen-3-yl)-4-phenylfuro[2,3-b]pyridin-2-yl)ethenone (a derivative of furo[2,3-b]pyridine) in various solvents showed absorption bands in the region of 250 to 390 nm. researchgate.net Absorption bands around 280 and 340 nm were attributed to the phenyl-furo[2,3-b]pyridine moiety. researchgate.net
The solvent environment can significantly impact the position and intensity of these absorption bands, a phenomenon known as solvatochromism. The polarity of the solvent can influence the energy levels of the ground and excited states, leading to shifts in the absorption maxima (λmax).
Some derivatives of furo[2,3-b]pyridine are known to exhibit fluorescence. The combination of a π-electron-rich furan ring and a π-electron-deficient pyridine ring can lead to interesting photoluminescent properties. semanticscholar.orgresearchgate.net The fluorescence emission maximum and quantum yield are sensitive to the molecular structure, including the nature and position of substituents, as well as the solvent environment. For the aforementioned ethenone derivative, the main fluorescence emission band was observed at 480 nm in hexane and shifted to longer wavelengths with increasing solvent polarity. researchgate.net In some cases, intramolecular hydrogen bonding can also influence the fluorescent properties. researchgate.net
Table 1: UV-Vis Absorption Data for a Furo[2,3-b]pyridine Derivative in Various Solvents
| Solvent | λmax (nm) |
| Hexane | 280, 340, 385 (shoulder) |
| Dichloromethane | 282, 345, 388 (shoulder) |
| Acetonitrile | 281, 343, 386 (shoulder) |
| Methanol | 280, 342, 385 (shoulder) |
| Water | 278, 340 |
Data is for 1-(3-Amino-6-(2,5-dichlorothiophen-3-yl)-4-phenylfuro[2,3-b]pyridin-2-yl)ethenone, adapted from a research publication. researchgate.net
Application of Other Advanced Spectroscopic Methods
Beyond X-ray crystallography and UV-Vis/fluorescence spectroscopy, a suite of other advanced spectroscopic methods is crucial for the comprehensive characterization of this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are fundamental for confirming the molecular structure in solution. The chemical shifts and coupling constants of the protons and carbons in the furo[2,3-b]pyridine ring system provide detailed information about the electronic environment and connectivity of the atoms. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed for unambiguous assignment of all proton and carbon signals, which is particularly important for substituted derivatives. cncb.ac.cnresearchgate.netekb.eg
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound, confirming its molecular formula. cncb.ac.cn Fragmentation patterns observed in the mass spectrum can provide further structural information.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For this compound, a characteristic strong absorption band for the N-O stretching vibration would be expected, typically in the range of 1200-1300 cm-1. Other bands corresponding to C-H, C=C, and C-O vibrations of the fused ring system would also be observed. ekb.eg
Computational Methods: In conjunction with experimental spectroscopic data, computational methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are increasingly used. researchgate.netresearchgate.net These calculations can predict molecular geometries, vibrational frequencies, and electronic transition energies, which aid in the interpretation of experimental spectra and provide deeper insights into the electronic structure and properties of the molecule. researchgate.net
Furo 2,3 B Pyridine 7 Oxide As a Versatile Synthetic Intermediate and Privileged Scaffold
Utility in the Construction of Diverse Polycyclic Heteroaromatic Systems
The N-oxide group in Furo[2,3-b]pyridine (B1315467) 7-oxide polarizes the pyridine (B92270) ring, rendering the C2 and C4 (in this case, C6) positions susceptible to nucleophilic attack and facilitating electrophilic substitution at the C3 and C5 positions. This dual reactivity is harnessed by synthetic chemists to forge new rings onto the furo[2,3-b]pyridine core, leading to a diverse array of complex heteroaromatic structures.
Synthesis of Pyrido[3′,2′:4,5]furo[3,2-d]pyrimidine Derivatives
The synthesis of the tetracyclic system pyrido[3′,2′:4,5]furo[3,2-d]pyrimidine is a prime example of the utility of Furo[2,3-b]pyridine 7-oxide as a synthetic precursor. While direct one-step conversions are not typical, the N-oxide enables a logical sequence of reactions to build the pyrimidine (B1678525) ring. A common strategy involves the functionalization of the pyridine ring, followed by cyclization.
A plausible synthetic pathway begins with the activation of the C6 position by the N-oxide. Treatment of this compound with a reagent like phosphorus oxychloride (POCl₃) can introduce a chlorine atom at the C6 position. This 6-chloro-furo[2,3-b]pyridine intermediate is then primed for nucleophilic substitution. Reaction with an amine source can introduce a crucial amino group at C6. Subsequent reaction of the resulting 6-aminofuro[2,3-b]pyridine derivative with a one-carbon synthon, such as formamide (B127407) or triethyl orthoformate, leads to the cyclization and formation of the fused pyrimidine ring, yielding the desired pyrido[3′,2′:4,5]furo[3,2-d]pyrimidine scaffold. nih.gov This scaffold is of significant interest in medicinal chemistry, with derivatives showing potent inhibitory activity against enzymes like phosphodiesterase type 4 (PDE4). nih.gov
Synthesis of Triazolo[4′,5′:4,5]furo[2,3-b]pyridine Derivatives
The construction of a triazole ring fused to the furo[2,3-b]pyridine system can also be strategically accomplished using the 7-oxide derivative. The formation of fused triazole rings often requires adjacent amino or hydrazino functionalities that can be cyclized. The N-oxide is instrumental in introducing these necessary groups onto the pyridine ring.
One established method for forming a researchgate.netnih.govnih.govtriazolo[1,5-a]pyridine system involves the cyclization of N-(pyridin-2-yl)amidoximes or the oxidative N-N bond formation of N-(pyridin-2-yl)benzimidamides. organic-chemistry.org Applying this logic, this compound can be converted into a 6-aminofuro[2,3-b]pyridine intermediate. This amine can then be transformed into a suitable precursor for triazole formation. For instance, reaction with an imidate could form an N-(furo[2,3-b]pyridin-6-yl)imidamide, which can undergo oxidative cyclization to yield the triazolo[4′,5′:4,5]furo[2,3-b]pyridine core. Another approach involves the synthesis of a 6-hydrazinofuro[2,3-b]pyridine, which can be cyclized with various reagents like carboxylic acids or orthoesters to form the triazole ring. organic-chemistry.org
Formation of Other Novel Fused Chemical Entities
Beyond the systematic construction of specific fused systems, this compound is a valuable substrate for cycloaddition reactions, providing access to a variety of novel chemical entities. As a 1,3-dipole, the N-oxide moiety can react with dipolarophiles such as alkynes and alkenes in [3+2] cycloaddition reactions.
For example, the reaction of a pyridine N-oxide with a dipolarophile like dimethyl acetylenedicarboxylate (B1228247) (DMAD) typically leads to the formation of a fused isoxazoline (B3343090) ring system, which can subsequently rearrange. This reactivity opens a direct pathway to annulate a new five-membered, oxygen-containing ring across the N-O bond of the pyridine core, generating complex and often unprecedented heterocyclic frameworks. Such reactions are a powerful tool for rapidly increasing molecular complexity from a relatively simple starting material. nih.gov
Contributions to Materials Science
The unique electronic properties of fused heteroaromatic systems make them attractive candidates for applications in materials science, particularly in the field of organic electronics. The Furo[2,3-b]pyridine core, and the more complex systems derived from it, possess characteristics suitable for use in advanced electronic devices.
Application in Organic Electronics (e.g., Organic Light-Emitting Diodes)
While this compound itself is not typically used as a final material in devices, it serves as a critical synthetic intermediate to access molecules that are. The parent furo[2,3-b]pyridine scaffold and its derivatives, such as the pyrido[3′,2′:4,5]furo[2,3-b]pyridine system, are highly electron-deficient. This property is highly desirable for host materials in phosphorescent organic light-emitting diodes (OLEDs).
A high triplet energy level is required for a host material to efficiently transfer energy to a phosphorescent dopant (emitter). The electron-deficient nature of the furo[2,3-b]pyridine core contributes to a high triplet energy, preventing back-energy transfer from the dopant and thus enhancing device efficiency. The synthetic accessibility of diverse derivatives, enabled by intermediates like the 7-oxide, allows for fine-tuning of the material's electronic properties, such as charge transport capabilities and morphological stability, which are crucial for creating high-performance and long-lasting OLEDs.
Role as a Scaffold in Medicinal Chemistry Research
The furo[2,3-b]pyridine ring system is recognized as a "privileged scaffold" in medicinal chemistry. researchgate.net This designation is given to molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them rich sources for drug discovery. Compounds containing this scaffold have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory effects. researchgate.netnih.gov The 7-oxide is a key tool for generating chemical diversity around this scaffold to optimize potency and selectivity.
Derivatives of the furo[2,3-b]pyridine core have been investigated as potent inhibitors of several key enzymes implicated in disease. For instance, various substituted furo[2,3-b]pyridines have been synthesized and evaluated for their ability to inhibit kinases that play a crucial role in cell signaling pathways related to cancer and inflammation. nih.govnih.gov The ability to use the N-oxide to introduce substituents at specific positions on the pyridine ring is vital for exploring the structure-activity relationships (SAR) that guide the development of more effective and selective drug candidates. Recent studies have highlighted the potential of these derivatives as potent cytotoxic agents against various cancer cell lines. nih.govnih.gov
Table 1: Selected Furo[2,3-b]pyridine Derivatives and their Biological Activity This table is interactive. Click on the headers to sort the data.
| Compound Class | Target | Specific Compound Example | Activity (IC₅₀ / GI₅₀) | Disease Area |
|---|---|---|---|---|
| Dihydrofuro[2,3-b]pyridines | IRAK4 | Compound 38 | 7.3 nM | Inflammation nih.gov |
| Thieno/Furo[2,3-b]pyridines | FAK | Compound 4c | 50.98 nM | Cancer nih.gov |
| Furo[2,3-b]pyridine derivatives | MCF-7 cell line | MI-S3 | 1.07 µM | Breast Cancer nih.gov |
| Furo[2,3-b]pyridine derivatives | MDA-MB-231 cell line | MI-S3 | 1.15 µM | Breast Cancer nih.gov |
| Tetrahydrothieno[2,3-b]quinolones | MDA-MD-435 cell line | Compound 17d | 23 nM | Melanoma nih.gov |
| Tetrahydrothieno[2,3-b]quinolones | MDA-MB-468 cell line | Compound 17d | 46 nM | Breast Cancer nih.gov |
Design and Synthesis of Kinase Inhibitors (e.g., Hinge-Binding Templates)
The furo[2,3-b]pyridine scaffold is a core component in the design of various kinase inhibitors, including those targeting Lck, Akt, and cyclin-dependent kinase 2 (CDK2). nih.gov The this compound derivative is a critical intermediate in synthetic pathways leading to these potent inhibitors. The presence of the N-oxide group activates the pyridine ring, facilitating subsequent chemical modifications necessary for achieving high affinity and selectivity for the target kinase.
In the synthesis of kinase inhibitors based on related furopyridine scaffolds, the N-oxide intermediate is often subjected to chlorination or other functionalization reactions to install substituents that can interact with the kinase hinge region. sci-hub.se This region is a highly conserved part of the kinase ATP-binding pocket, and forming hydrogen bonds with it is a hallmark of many ATP-competitive inhibitors. researchgate.net By enabling the introduction of diverse chemical groups at specific positions, the 7-oxide intermediate allows for the systematic optimization of these hinge-binding interactions, which is a cornerstone of modern kinase inhibitor design. nih.gov
For example, derivatives of the furo[2,3-b]pyridine scaffold have shown potent inhibitory activity against CDK2, a key regulator of the cell cycle. The strategic functionalization of this core, often proceeding through an N-oxide intermediate, allows for the creation of compounds with optimized pharmacological profiles.
| Compound Class | Target Kinase | Role of Furo[2,3-b]pyridine Scaffold | Reference |
| Furopyridine Derivatives | Lck, Akt | Core template for inhibitor design | nih.gov |
| Substituted Furopyridines | CDK2 | Hinge-binding scaffold | nih.gov |
| Furo[3,2-b]pyridines | CLKs | Central scaffold for selective inhibitors | sci-hub.se |
Exploration as Isosteric Replacements in Bioactive Molecules
Bioisosterism, the strategy of replacing a functional group in a molecule with another that has similar physical and chemical properties, is a fundamental tool in drug design to enhance efficacy, improve pharmacokinetics, or reduce toxicity. ctppc.orgnih.gov The pyridine N-oxide moiety itself has been the subject of such explorations. Due to potential metabolic instability associated with N-oxides, researchers often seek suitable bioisosteres that can mimic their biological function while offering improved drug-like properties. nih.gov
One notable example is the proposed "bridging hypothesis," where 2-difluoromethylpyridine is suggested as a bioisostere of pyridine N-oxide. nih.gov This hypothesis is based on the fact that pyridone is an isostere of pyridine N-oxide, and the difluoromethyl group (–CF2H) is a known bioisosteric replacement for the hydroxyl group (–OH) of the pyridone tautomer (2-hydroxypyridine). nih.gov This strategy aims to improve metabolic stability while preserving the electronic and conformational features required for biological activity. nih.gov
In studies on quorum sensing inhibitors, replacing the parent 4-nitro-pyridine-N-oxide (4NPO) with 2-difluoromethylpyridine derivatives resulted in compounds with similar or enhanced activity, supporting the validity of this bioisosteric replacement strategy. nih.govrsc.org This principle can be extended to the this compound scaffold, where the N-oxide could be replaced by other groups to modulate the molecule's properties, such as its ability to act as a hydrogen-bond acceptor, without drastically altering its geometry. researchgate.net
| Original Moiety | Proposed Bioisostere | Rationale | Potential Advantage | Reference |
| Pyridine N-Oxide | Pyridone | Similar steric and electronic properties | Serves as an intermediate in the hypothesis | nih.gov |
| 2-Hydroxypyridine | 2-Difluoromethylpyridine | –OH and –CF2H are known bioisosteres | Improved metabolic stability | nih.gov |
| Pyridine N-Oxide | 2-Difluoromethylpyridine | "Bridging hypothesis" combining the above | Enhanced bioavailability and activity | nih.govrsc.org |
Development of Enzyme Modulators (e.g., HCV NS5B Polymerase Inhibitors)
The Hepatitis C Virus (HCV) NS5B polymerase is a critical enzyme for viral replication and a major target for direct-acting antiviral drugs. nih.gov While there are no specific reports of this compound as an HCV NS5B inhibitor, related heterocyclic scaffolds have proven to be highly effective. For instance, pyridine carboxamides have been developed into potent palm site binders of the NS5B polymerase, achieving low nanomolar potency against the enzyme. nih.govscispace.com
Furthermore, the benzofuran (B130515) core, which is isosteric to the furo[2,3-b]pyridine scaffold (differing by the replacement of a nitrogen atom with a CH group), is the central feature of several reported NS5B inhibitors that act on the palm II subdomain of the enzyme. mdpi.com This suggests that the furo[2,3-b]pyridine framework possesses the requisite structural features to be adapted for this target. The this compound, as a reactive intermediate, provides a synthetic handle to build out the complex substitutions typically required for high-affinity binding to the allosteric sites of the NS5B polymerase. The development of these inhibitors often involves extensive modification of a core scaffold to optimize interactions with the enzyme, a process for which the 7-oxide is well-suited to facilitate. researchgate.net
Facilitation of Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are essential for optimizing a lead compound into a drug candidate by systematically modifying its chemical structure and evaluating the effect on its biological activity. eurekaselect.com The this compound is an excellent platform for facilitating SAR studies due to the reactivity conferred by the N-oxide group. This functional group activates the attached pyridine ring towards both electrophilic and nucleophilic substitution, allowing for the introduction of a wide array of substituents at various positions.
This chemical versatility enables medicinal chemists to systematically probe the effects of different functional groups on biological activity. nih.gov For instance, in the development of anticancer agents based on the furo[2,3-b]pyridine core, SAR studies have explored how different substituents impact cytotoxicity against various cancer cell lines. nih.govnih.gov The ability to easily generate a library of analogues from a common intermediate like this compound is highly advantageous for building a comprehensive understanding of the SAR for a given biological target. This systematic approach allows for the fine-tuning of properties such as potency, selectivity, and pharmacokinetic parameters. researchgate.net
Future Perspectives and Emerging Research Avenues for Furo 2,3 B Pyridine 7 Oxide
Development of Novel and Sustainable Synthetic Methodologies
The current synthesis of Furo[2,3-b]pyridine (B1315467) 7-oxide typically involves the oxidation of the parent furo[2,3-b]pyridine. Future research will likely focus on developing more direct and environmentally benign synthetic routes. Green chemistry principles are expected to play a central role in these advancements. rsc.orgorganic-chemistry.orgnih.gov
One promising avenue is the exploration of catalytic systems that utilize greener oxidants, such as hydrogen peroxide or even molecular oxygen, in conjunction with transition-metal or organocatalysts. organic-chemistry.org The development of continuous flow processes could also offer significant advantages in terms of safety, scalability, and efficiency for the synthesis of this and other heterocyclic N-oxides. thieme-connect.de Furthermore, enzymatic or chemoenzymatic approaches could provide highly selective and sustainable methods for the N-oxidation of the furo[2,3-b]pyridine core. The direct synthesis from acyclic precursors through novel cyclization strategies that incorporate the N-oxide functionality in a single step also represents a significant and challenging goal for synthetic chemists.
Unexplored Reactivity Profiles and Transformative Chemistry
Furo[2,3-b]pyridine 7-oxide is known to be more reactive towards both electrophiles and nucleophiles compared to its non-oxidized counterpart. researchgate.net This enhanced reactivity opens the door to a wide range of chemical transformations that remain largely unexplored. While reactions such as cyanation, acetoxylation, chlorination, and C-H amination have been reported, there is vast potential for discovering novel reactivity patterns. researchgate.net
Future investigations could focus on:
Transition-metal-catalyzed cross-coupling reactions: The N-oxide functionality can act as a directing group for C-H activation at various positions of the heterocyclic core, enabling the introduction of a wide array of substituents.
[3+2] Cycloaddition reactions: The N-oxide can potentially act as a 1,3-dipole, participating in cycloaddition reactions to construct more complex fused heterocyclic systems.
Rearrangement reactions: Exploration of novel rearrangement pathways, such as the Boekelheide rearrangement, could lead to the synthesis of unique and valuable structural motifs. acs.org
Photochemical transformations: The influence of the N-oxide group on the photochemical behavior of the furo[2,3-b]pyridine system is an area ripe for investigation, potentially leading to novel light-induced reactions and applications in photochemistry.
Advanced Computational Design and Predictive Modeling
Computational chemistry offers a powerful toolkit for accelerating the exploration of this compound's chemical space. worldscientific.comnih.govresearchgate.nettum.denih.gov Density Functional Theory (DFT) and other quantum chemical methods can be employed to predict the reactivity of the molecule, including regioselectivity of electrophilic and nucleophilic attacks, and to elucidate the mechanisms of known and novel reactions. worldscientific.comresearchgate.net
Future computational studies could focus on:
Mapping the electrostatic potential: To identify the most reactive sites for various types of reagents.
Modeling transition states: To understand the kinetics and thermodynamics of different reaction pathways, guiding the design of more efficient synthetic protocols.
In silico screening of derivatives: To predict the electronic and steric properties of a vast library of virtual derivatives, prioritizing synthetic targets with desired characteristics for applications in materials science and medicinal chemistry.
Predicting spectroscopic properties: To aid in the characterization of new compounds derived from this compound.
Interdisciplinary Applications in Material Science and Chemical Biology
The unique electronic properties conferred by the N-oxide group suggest that this compound and its derivatives could find applications beyond traditional organic synthesis. researchgate.netsemanticscholar.orgbenthamscience.comnih.gov
In Material Science:
Organic electronics: The dipolar nature of the N-oxide bond could be exploited in the design of novel organic materials with interesting photophysical or electronic properties, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Functional polymers: Incorporation of the this compound moiety into polymer backbones could lead to materials with enhanced thermal stability, unique solubility, or specific ligand-binding capabilities.
Metal-organic frameworks (MOFs): The N-oxide can act as a ligand for the construction of novel MOFs with potential applications in gas storage, separation, and catalysis.
In Chemical Biology:
Fluorescent probes: The furo[2,3-b]pyridine core is a known fluorophore, and derivatization via the N-oxide could lead to the development of novel fluorescent probes with tailored properties for imaging biological processes. ucsd.edu
Bioorthogonal chemistry: The reactivity of the N-oxide could be harnessed for the development of novel bioorthogonal reactions, allowing for the specific labeling and tracking of biomolecules in living systems. nih.govwikipedia.orgspringernature.comescholarship.orgacs.org
Prodrug design: The N-oxide functionality can be used in prodrug design, where the molecule is activated under specific physiological conditions, such as the hypoxic environment of tumors. nih.gov
Expansion of the Derivatization Landscape for Chemical Space Exploration
The enhanced reactivity of this compound makes it an ideal starting point for the extensive diversification of the furo[2,3-b]pyridine scaffold. researchgate.netnih.govresearchgate.netnih.gov By leveraging the N-oxide as a synthetic handle, a vast chemical space can be explored, leading to the discovery of new compounds with potentially valuable biological activities or material properties.
Future efforts in this area will likely involve:
Combinatorial chemistry: Utilizing the N-oxide's reactivity in high-throughput synthesis to generate large libraries of derivatives for screening.
Late-stage functionalization: Employing the N-oxide to introduce functional groups into complex molecules at a late stage of the synthesis, providing rapid access to analogs of biologically active compounds.
Synthesis of fused systems: Using the N-oxide to direct annulation reactions that build additional rings onto the furo[2,3-b]pyridine core, creating novel polycyclic aromatic systems. nih.gov
The strategic use of this compound as a reactive intermediate will undoubtedly accelerate the discovery and development of new chemical entities with diverse applications.
Q & A
Q. What are the common synthetic routes for Furo[2,3-b]pyridine 7-oxide, and how can their efficiency be optimized?
Answer: this compound is typically synthesized via intramolecular cyclization of pyridine N-oxides . A transition-metal-free method involves cyclizing C3-substituted pyridine N-oxides under basic conditions, achieving yields up to 85% . Alternative approaches include palladium-catalyzed cyanation/reduction sequences for introducing aminomethyl groups, as demonstrated in pharmaceutical intermediate synthesis . Optimization strategies:
- Use anhydrous solvents to minimize side reactions.
- Monitor reaction progress via TLC or HPLC to isolate intermediates.
- Adjust stoichiometry of oxidants (e.g., mCPBA) for N-oxide formation to improve regioselectivity .
Q. How should researchers characterize this compound and confirm its purity?
Answer: Key characterization methods:
- Spectroscopy : / NMR for structural elucidation; IR for functional group analysis.
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (134.135 g/mol) .
- Elemental analysis : Validate composition (CHNO) .
- X-ray crystallography : Resolve crystal structure (e.g., supplementary data in ).
- Purity assessment : HPLC with UV detection (≥98% purity); monitor for byproducts like dechlorinated derivatives .
Advanced Research Questions
Q. What are the key challenges in achieving regioselective functionalization of this compound?
Answer: Regioselectivity is influenced by the N-oxide moiety’s electronic effects. Challenges include:
- Competing reaction pathways : Electrophilic substitution at C-4 vs. C-6 positions. Use directing groups (e.g., halogenation via N-oxide activation) to control site selectivity .
- Catalyst selection : Palladium catalysts may favor C-3/C-5 functionalization, while copper-mediated reactions target C-2 .
- Temperature control : Lower temperatures (0–5°C) reduce side reactions during halogenation .
Q. How can researchers evaluate the pharmacological potential of this compound derivatives?
Answer:
- In vitro receptor binding assays : Screen for dopamine D, D, and D receptor affinities using radioligand displacement (e.g., -spiperone) .
- Structure-activity relationship (SAR) studies : Modify substituents at C-2/C-5 and assess impact on IC values.
- Molecular docking : Model interactions with receptor active sites (e.g., PDB: 6CM4 for dopamine receptors) .
Q. How should contradictory data in pharmacological studies be addressed?
Answer: Discrepancies in receptor binding data may arise from:
- Assay variability : Standardize protocols (e.g., buffer pH, temperature) across labs.
- Compound purity : Verify via HPLC and elemental analysis; impurities like 6-chloro derivatives can skew results .
- Receptor subtype selectivity : Use subtype-specific ligands (e.g., D-selective L-745,870) to clarify cross-reactivity .
Q. What methodologies are recommended for studying the stability of this compound under experimental conditions?
Answer:
- Thermogravimetric analysis (TGA) : Assess decomposition at elevated temperatures (melting point: 126–128°C) .
- Forced degradation studies : Expose to light, heat, or acidic/basic conditions; analyze degradation products via LC-MS .
- Storage stability : Store at 2–8°C in inert atmospheres to prevent oxidation .
Q. How can computational modeling enhance the design of this compound derivatives?
Answer:
- Density functional theory (DFT) : Predict regioselectivity in electrophilic substitutions by analyzing frontier molecular orbitals .
- Molecular dynamics (MD) simulations : Study solvation effects and ligand-receptor binding kinetics .
- ADMET prediction : Use tools like SwissADME to optimize pharmacokinetic properties (e.g., logP, bioavailability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
